1,1-Difluoro-6-azaspiro[2.5]octan-5-one
Description
Contextualization of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems, characterized by two rings connected by a single common atom, have garnered considerable attention in contemporary organic chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, which have traditionally dominated the landscape of medicinal chemistry. The rigid, well-defined spatial arrangement of substituents on a spirocyclic core can lead to a higher degree of selectivity for biological targets. This is because the fixed orientation of functional groups can facilitate more precise and stronger interactions with the binding sites of proteins and enzymes.
The introduction of spirocenters into a molecule increases its sp3 character, a feature that has been correlated with higher success rates in clinical trials. This shift away from "flatland" chemistry towards more three-dimensional structures is a prevailing trend aimed at improving drug-like properties, such as solubility and metabolic stability, while also expanding the accessible chemical space for drug design.
Significance of Fluorine Substitution in Molecular Design and Chemical Space
The strategic incorporation of fluorine atoms into organic molecules is a widely employed and highly effective strategy in medicinal chemistry. The unique properties of fluorine, being the most electronegative element, can profoundly influence the physicochemical and biological characteristics of a compound. The introduction of a gem-difluoro group (CF2), as seen in 1,1-Difluoro-6-azaspiro[2.5]octan-5-one, can have several beneficial effects.
Firstly, the strong electron-withdrawing nature of the two fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. Secondly, the C-F bond is significantly stronger than the C-H bond, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. This can result in improved pharmacokinetic profiles, such as a longer half-life in the body. Furthermore, the gem-difluoro group can act as a bioisostere for a carbonyl group, offering a similar spatial arrangement but with different electronic properties, which can be exploited to fine-tune biological activity. nih.govbeilstein-journals.orgnih.gov
Overview of this compound as a Privileged Chemical Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the development of a wide range of bioactive compounds. The structure of this compound combines the desirable attributes of a spirocyclic system with the advantageous properties of fluorine substitution, positioning it as a potentially privileged scaffold.
The spiro[2.5]octane core provides a rigid, three-dimensional framework, while the gem-difluoro group enhances metabolic stability and modulates electronic properties. The presence of a lactam ring, a common feature in many biologically active compounds, offers sites for further functionalization and interaction with biological targets. The combination of these features in a single, relatively small molecule makes this compound an attractive building block for the synthesis of compound libraries aimed at discovering new drug candidates. While extensive research specifically documenting this compound's broad applicability is still emerging, its structural motifs are indicative of its high potential in medicinal chemistry.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₉F₂NO |
| Molecular Weight | 161.15 g/mol |
| CAS Number | 1416453-33-9 |
| Appearance | Solid |
| Predicted LogP | 0.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-6-azaspiro[2.5]octan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLFCLAEARVQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12CC2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Difluoro 6 Azaspiro 2.5 Octan 5 One and Analogues
Strategies for Constructing the 6-Azaspiro[2.5]octan-5-one Core
Cyclization-Based Approaches
Cyclization reactions are fundamental in heterocyclic chemistry for ring formation. These can be classified as either intermolecular, where two separate molecules react to form a ring, or intramolecular, where a single molecule containing all the necessary functional groups undergoes ring closure.
Intermolecular cyclization strategies involve the reaction of two different starting materials to construct the target spirocyclic system in a convergent manner. A classic and powerful example of this approach is the Staudinger [2+2] ketene-imine cycloaddition, which is widely used for the synthesis of β-lactams. digitellinc.com In the context of spiro-lactams, this reaction would involve a ketene (B1206846) reacting with an imine where one of the components already contains a cyclic structure, leading to the formation of the spiro-center. digitellinc.comugent.be For instance, a cyclopropyl-substituted imine could react with a suitable ketene to form the desired azaspiro[2.5]octan-5-one core. The diastereoselectivity of such cycloadditions is a critical aspect, often controlled by the substituents on both the ketene and the imine.
Another relevant intermolecular approach is the 1,3-dipolar cycloaddition reaction. For example, nitrile oxides can react with 6-alkylidene penicillanates to create chiral spiroisoxazoline-penicillanates, which are complex spiro-β-lactam systems. rsc.org This methodology demonstrates the power of cycloadditions to generate multiple stereocenters, including a quaternary spiro-carbon, in a single step. rsc.org
| Reaction Type | Reactants | Product Type | Key Features |
| Staudinger Cycloaddition | Ketene + Imine | Spiro-β-lactam | Forms a four-membered lactam ring; suitable for creating spiro centers. digitellinc.com |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | Spiroisoxazoline-lactam | Generates two new stereocenters, including the spiro-carbon. rsc.org |
| [3+2] Annulation | Allenoate + 6-Alkylidenepenicillanate | Spirocyclopentene-β-lactam | Catalyzed by phosphines, provides access to complex spiro-lactams. frontiersin.org |
Intramolecular ring closure reactions are highly efficient as they involve a single substrate, with the thermodynamics often favoring the formation of stable five- and six-membered rings. masterorganicchemistry.com The synthesis of spiro-lactams via intramolecular cyclization typically involves a precursor molecule that already contains the cyclopropane (B1198618) moiety and a side chain with the necessary functional groups to form the lactam ring.
For example, a suitably functionalized β-amino acid or β-bromo amide attached to a cyclopropane ring can undergo intramolecular cyclization to yield the 6-azaspiro[2.5]octan-5-one skeleton. ugent.be One notable strategy involves an electrophilic addition-dealkylation sequence on cis-3-allyl-3-benzylthio-β-lactams, which leads to the stereospecific synthesis of C-3-spiro-β-lactams. researchgate.net Similarly, cascade reactions, such as a 4-endo N-cyclization followed by aerobic oxidation, have been employed to synthesize steroidal spiro β-lactams from dienamides, demonstrating a powerful method for constructing two continuous quaternary chiral centers simultaneously under mild conditions. nih.gov
| Precursor Type | Reaction Condition | Product Core | Key Features |
| Dienamides | Cascade 4-endo N-cyclization/aerobic oxidation | Steroidal Spiro β-lactam | Mild conditions; constructs two quaternary chiral centers. nih.gov |
| β-Bromo Amide | Base (e.g., K₂CO₃) | Spiro-fused 2-azetidinone | Used in the total synthesis of complex natural products like chartellines. ugent.be |
| Michael Adduct Oximes | Base-mediated cyclization | 4,5-dihydroisoxazoles | Stereospecific intramolecular substitution of a leaving group. researchgate.net |
Dearomatization-Driven Spirocyclization
Dearomatization reactions have emerged as a powerful strategy for transforming simple, planar aromatic compounds into complex, three-dimensional spirocyclic or polycyclic structures. nih.gov This approach is particularly attractive because it rapidly builds molecular complexity from readily available aromatic starting materials.
Transition metal catalysis offers a versatile platform for dearomatization reactions, enabling the activation of various functional groups under mild conditions. chemrxiv.orgacs.org Gold, palladium, silver, and iridium catalysts are commonly employed to trigger spirocyclization on indole (B1671886) derivatives, which serve as excellent models for dearomatization chemistry. chemrxiv.orgresearchgate.net
In a typical reaction, an indole tethered with a nucleophile-activatable group (like an alkyne) undergoes an intramolecular nucleophilic attack from the indole C3-position onto the activated group. bohrium.com This process forms a transient spiroindoleninium intermediate, which can then be isolated or further transformed. chemrxiv.orgresearchgate.net For instance, silver-catalyzed protocols for the dearomatization of indolyl ynones are known to be efficient and tolerant of a wide range of substrates, yielding spirocyclic indolenines in good to excellent yields. bohrium.com These reactions highlight the ability of transition metals to facilitate the construction of challenging quaternary spirocyclic carbons. nih.govbohrium.com
| Catalyst Metal | Substrate Type | Product Type | Key Features |
| Silver (Ag) | Indolyl ynones | Spirocyclic indolenines | Easy to perform, insensitive to air and moisture. bohrium.com |
| Gold (Au) | Tryptamine derivatives | Fluorinated spiroindolenines | Effective for substrates with decreased reactivity due to fluorination. researchgate.net |
| Palladium (Pd) | Indolyl ynones with coupling partners | Spirocycle with cross-coupling | Combines dearomatizing spirocyclization with a cross-coupling reaction. bohrium.com |
| Copper (Cu) | Alkyne-tethered indoles | Dihalogen-substituted spiroindoles | Allows for multifunctionalization of the spirocyclic product. bohrium.com |
Electrochemical synthesis represents a green and sustainable approach to dearomatization, using electrons as clean oxidants or reductants and often avoiding the need for chemical reagents. researchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. acs.orgnih.govresearchgate.net
Electrochemical dearomative spirocyclization can be achieved through oxidative processes where an aromatic ring is oxidized to generate a radical cation, which then undergoes intramolecular cyclization. This method has been used to prepare spiro[4.5]dienones and phosphorylated azaspiro[4.5]di/trienones. rsc.org The reactions are often performed in user-friendly undivided cells at constant current, featuring broad substrate scope and good diastereoselectivity without the need for external catalysts or oxidants. researchgate.netrsc.org This approach is a powerful tool for converting flat aromatic precursors into valuable three-dimensional spirocyclic architectures. researchgate.net
| Method | Substrate | Product | Key Features |
| Anodic Oxidation | Anisole-based cyclopropanols | Spiro[4.5]dienones | Catalyst- and chemical oxidant-free. researchgate.net |
| Cp₂Fe-mediated Electrochemistry | N-arylacrylamides with dialkyl phosphites | Phosphorylated azaspiro[4.5]trienones | Circumvents the need for external oxidants and high temperatures. rsc.org |
| Flow Electrolysis | Thioamide derivatives | 1,4-Benzothiazines | Avoids side reactions like oxidative desulfurization. acs.org |
[2+2] Cycloaddition Reactions in Azaspiro Systems
[2+2] cycloaddition reactions are powerful tools for the synthesis of four-membered rings and have been applied to the formation of complex cyclic and spirocyclic systems. libretexts.orgnih.gov In the context of azaspiro compounds, these reactions can be employed intramolecularly, where a molecule containing two reactive moieties, such as an alkene and a ketene, cyclizes to form a spiro-fused cyclobutanone (B123998) ring. libretexts.org
Ketenes, which can be generated in situ from acid chlorides with a non-nucleophilic base, are highly reactive partners in thermal [2+2] cycloadditions. libretexts.org When a ketene functionality is tethered to a cyclic alkene, an intramolecular cycloaddition can lead to the formation of a spirocyclic system. For the synthesis of azaspiro analogues, a nitrogen atom can be incorporated into the tether connecting the reacting partners. This strategy allows for the construction of the core azaspirocycle in a single, efficient step. The regiochemistry of the addition is generally well-controlled, with the electron-poor carbonyl carbon of the ketene reacting with the most electron-rich atom of the alkene partner. libretexts.org
Cascade and Multi-component Reactions for Spirocycle Formation
Cascade and multi-component reactions offer an efficient and atom-economical approach to synthesizing complex molecules like spirocycles from simple starting materials in a single operation. nih.govmdpi.comacs.org These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. acs.org
For the formation of azaspirocycles, multi-component reactions can be designed to bring together three or more reactants to build the spirocyclic core. For instance, a one-pot synthesis of spiro-dihydropyridine oxindoles has been developed from isatin, malononitrile, allenoate, and amines, proceeding through a cascade of Knoevenagel condensation and aza-Michael addition followed by spiro-cyclization. acs.org Similarly, copper-catalyzed four-component cascade reactions of amino alcohols, formaldehyde, 3-oxetanone, and alkynes have been utilized to create spirooxazolidines. mdpi.com These methodologies highlight the power of cascade reactions to rapidly assemble complex spirocyclic architectures, which could be adapted for the synthesis of the 6-azaspiro[2.5]octan-5-one skeleton.
Introduction of the 1,1-Difluorocyclopropane Moiety
A defining feature of the target molecule is the 1,1-difluorocyclopropane ring. This moiety is typically introduced through the reaction of an alkene with difluorocarbene (:CF₂), a highly reactive intermediate.
Difluorocarbene Generation and Cyclopropanation Reactions
Difluorocarbene is a versatile reagent for incorporating a difluoromethylene group into organic molecules. Its reaction with an alkene, known as cyclopropanation, is the most common method for forming a gem-difluorocyclopropane ring. beilstein-journals.org The efficiency and applicability of this reaction largely depend on the method used to generate the difluorocarbene.
Difluorocarbene is too reactive to be stored and must be generated in situ from various precursors under specific conditions. wikipedia.orgresearchgate.net The choice of precursor and generation method depends on the substrate's stability and the desired reaction conditions. Common methods include thermal decomposition, base-induced elimination, and the use of organometallic or organosilicon reagents. numberanalytics.com
A widely used modern precursor is trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃), also known as the Ruppert-Prakash reagent. nih.gov In the presence of an initiator like sodium iodide (NaI), it generates difluorocarbene under relatively mild conditions, showing compatibility with a range of functional groups. researchgate.netorganic-chemistry.orgacs.org Other important precursors include sodium chlorodifluoroacetate (ClCF₂CO₂Na), which releases :CF₂ upon heating via loss of carbon dioxide and chloride, and difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA), which generates the carbene through decarboxylation. wikipedia.org
| Precursor | Generation Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Trimethylsilyl trifluoromethane (TMSCF₃) | Fluoride-induced decomposition | Catalytic NaI, THF, 60 °C | Mild conditions, commercially available, functional group tolerance nih.gov | Requires initiator |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition | High temperatures (e.g., 180 °C) in diglyme | Simple setup, scalable | Harsh conditions, potential side reactions wikipedia.orgnumberanalytics.com |
| Dibromodifluoromethane (CBr₂F₂) | Reductive dehalogenation | Zinc dust, iodine | Suitable for electron-rich alkenes beilstein-journals.org | Low yields with electron-deficient alkenes nih.gov |
| Difluoromethylene phosphobetaine (PDFA) | Thermal decarboxylation | Heating in a suitable solvent | Base-free conditions | Stoichiometric phosphine (B1218219) oxide byproduct |
| Hexafluoropropylene oxide (HFPO) | Thermal decomposition | > 170 °C | Inexpensive, gaseous byproduct wikipedia.org | Requires very high temperatures |
Once generated, the electrophilic difluorocarbene readily adds to the double bond of an alkene in a [2+1] cycloaddition to form the three-membered difluorocyclopropane ring. rsc.org The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of 1,1-Difluoro-6-azaspiro[2.5]octan-5-one, the key step would involve the difluorocyclopropanation of a suitable precursor, such as a 4-methylene-2-piperidinone derivative. The reactivity of the alkene is crucial; electron-rich double bonds generally react more readily with the electrophilic difluorocarbene. beilstein-journals.org The reaction has been successfully applied to a broad range of unsaturated systems, including complex molecules like nucleosides. researchgate.net
Stereoselective and Enantioselective Fluorination Techniques
Achieving stereocontrol in the synthesis of fluorinated spirocycles is a significant objective, as the spatial arrangement of atoms can profoundly impact biological activity. Enantioselective methodologies aim to produce a single enantiomer of a chiral molecule. rsc.orgresearchgate.net
While the difluorocyclopropanation of an achiral alkene precursor would result in a racemic mixture of the spirocyclic product, enantioselectivity can be introduced in several ways. One approach involves using a chiral catalyst in the carbene generation or addition step. Although catalytic asymmetric difluorocyclopropanation is challenging, progress has been made in related cyclopropanation reactions.
Alternatively, stereoselectivity can be achieved by starting with a chiral substrate. For example, an enantiomerically pure alkene precursor would lead to a diastereoselective or enantioselective cyclopropanation. Another strategy involves asymmetric fluorination using chiral fluorinating reagents. Reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) have been used for the enantioselective fluorination of chiral enamides, which could be a viable strategy for installing fluorine atoms asymmetrically before the construction of the spirocyclic system. nih.gov Biocatalysis, using enzymes such as ene reductases, also presents a powerful method for the asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones, offering high yields and selectivity. chemrxiv.org
Enamine Catalysis for Enantioselective Fluorination
Enamine catalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. mdpi.com This strategy could be hypothetically applied to the synthesis of chiral this compound from a non-fluorinated precursor, 6-azaspiro[2.5]octan-5-one. The reaction would proceed through the formation of a chiral enamine intermediate from the parent ketone and a chiral secondary amine catalyst. This enamine would then react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom.
The key to achieving the gem-difluoro functionality would be a subsequent fluorination step. The challenge lies in controlling the reactivity and selectivity of the second fluorination. The stereochemical outcome of the first fluorination is directed by the chiral catalyst, which creates a chiral environment that favors the approach of the fluorinating agent from a specific face.
Table 1: Potential Chiral Amine Catalysts for Enantioselective Fluorination
| Catalyst Type | Example Catalyst | Potential Advantages |
| Proline Derivatives | (S)-Proline | Readily available, well-studied |
| Cinchona Alkaloids | Quinine-derived amines | High enantioselectivities reported in similar systems |
| Diarylprolinol Silyl Ethers | Jørgensen-Hayashi catalyst | High stereocontrol, tunable steric and electronic properties |
It is important to note that the efficiency and stereoselectivity of this approach would be highly dependent on the choice of catalyst, solvent, and fluorinating agent.
Michael-Initiated Ring Closure with Fluorinated Nucleophiles
A Michael-initiated ring closure (MIRC) strategy offers a convergent approach to the spirocyclic core. researchgate.netmdpi.com This pathway would likely involve the reaction of a Michael acceptor, such as a cyclopropylidene-containing α,β-unsaturated ester, with a difluorinated nucleophile. For instance, a difluoroenolate or a related synthetic equivalent could act as the nucleophile.
The reaction sequence would begin with the conjugate addition of the difluorinated nucleophile to the Michael acceptor. This would be followed by an intramolecular cyclization, where the newly formed enolate attacks an appropriate electrophilic site on the cyclopropylidene moiety, leading to the formation of the spiro[2.5]octan-5-one ring system. The nitrogen atom of the azaspirocycle could be introduced either as part of the initial Michael acceptor or in a subsequent step.
Radical Difluoroalkylation Strategies
Radical chemistry provides an alternative avenue for the introduction of the difluoromethyl group. While specific applications to the this compound system are not documented, general principles of radical difluoroalkylation could be applied. A potential strategy could involve the radical addition of a difluoromethyl radical source to a suitable precursor.
For example, a precursor containing an exocyclic double bond on the cyclopropane ring of a pre-formed 6-azaspiro[2.5]octan-5-one derivative could be a substrate for the addition of a difluoromethyl radical. This radical could be generated from various precursors, such as difluoroacetic acid derivatives, under photoredox or thermal conditions. The subsequent trapping of the resulting radical would yield the desired gem-difluorinated product. The feasibility of this approach would depend on the stability of the radical intermediates and the chemoselectivity of the addition.
Assembly of the 5-one Carbonyl Functionality within the Spirocyclic System
The installation of the carbonyl group at the 5-position is a critical step in the synthesis. In many of the potential synthetic routes, this functionality would be present in one of the starting materials. For example, in the enamine catalysis approach, the carbonyl group of 6-azaspiro[2.5]octan-5-one is a prerequisite for the fluorination reaction.
Alternatively, the carbonyl group could be introduced at a later stage of the synthesis. For instance, a retrosynthetic analysis might suggest the oxidation of the corresponding alcohol, 1,1-difluoro-6-azaspiro[2.5]octan-5-ol. amazonaws.com A variety of standard oxidation reagents could be employed for this transformation, such as Swern oxidation, Dess-Martin periodinane, or chromium-based reagents, with the choice depending on the presence of other sensitive functional groups in the molecule.
Convergent and Divergent Synthetic Pathways
Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound and its analogs.
A convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. The Michael-initiated ring closure described earlier is an example of a convergent approach, where a difluorinated nucleophile and a cyclopropylidene-containing fragment are brought together to form the core structure. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently.
A divergent synthesis , on the other hand, starts from a common intermediate that is diversified to generate a library of related compounds. wikipedia.org For instance, once the this compound core is synthesized, the nitrogen atom provides a handle for diversification. A variety of substituents could be introduced on the nitrogen via acylation, alkylation, or other N-functionalization reactions, leading to a range of analogs with potentially different biological activities. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Table 2: Comparison of Convergent and Divergent Strategies
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Key fragments are synthesized separately and then combined. | High overall yields, allows for independent optimization of fragment synthesis. | Requires careful planning of the fragment coupling reaction. |
| Divergent | A common intermediate is modified to produce a variety of analogs. wikipedia.org | Efficient for generating libraries of related compounds, ideal for SAR studies. | The initial synthesis of the common intermediate may be lengthy. |
Protective Group Strategies and Chemoselective Transformations in Azaspiro Systems
In any multi-step synthesis of this compound, the use of protecting groups, particularly for the nitrogen atom of the azaspirocycle, would be crucial. researchgate.net The choice of the protecting group is critical as it must be stable to the reaction conditions employed in subsequent steps and be readily removable without affecting other functional groups in the molecule.
For the nitrogen atom, common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various acyl groups. The selection would depend on the specific reaction conditions. For instance, if the synthesis involves strongly acidic conditions, a Boc group might not be suitable, and a Cbz group, which is removable by hydrogenolysis, might be preferred.
Chemoselective transformations are also a key consideration. For example, if the molecule contains other carbonyl groups or reactive sites, it is essential to ensure that the reactions, such as the introduction of the fluorine atoms or the modification of the nitrogen atom, occur selectively at the desired position. This can be achieved through the careful choice of reagents and reaction conditions, as well as the strategic use of protecting groups.
Developments in Scalable and Continuous Synthesis Methodologies
For the potential pharmaceutical application of this compound, the development of scalable and efficient synthetic routes is paramount. Traditional batch synthesis can be challenging for fluorination reactions, which are often highly exothermic and may use hazardous reagents. pharmtech.com
The application of continuous flow technology to the synthesis of this compound could be envisaged for several steps, including the fluorination and purification stages. This would be a critical step in transitioning the synthesis from a laboratory scale to an industrial production setting.
Chemical Reactivity and Mechanistic Investigations of 1,1 Difluoro 6 Azaspiro 2.5 Octan 5 One
Ring-Opening Transformations of the Gem-Difluorocyclopropane Unit
The ring-opening of gem-difluorocyclopropanes is a common synthetic strategy, often proceeding through the cleavage of the distal C-C bond, which is typically the weakest bond in the three-membered ring. beilstein-journals.org These transformations can be initiated by various reagents and catalysts.
Transition Metal-Catalyzed Ring-Opening Reactions
Transition metals, particularly palladium, are frequently employed to catalyze the ring-opening of gem-difluorocyclopropanes. rsc.org These reactions generally proceed via oxidative addition of the low-valent metal into the distal C-C bond of the cyclopropane (B1198618) ring. mdpi.com This is often followed by processes such as β-fluoride elimination to yield valuable monofluoroalkenes. While this is a general and powerful method, specific examples involving 1,1-Difluoro-6-azaspiro[2.5]octan-5-one are not described in the surveyed literature.
Lewis Acid-Mediated Transformations
Lewis acids can also promote the ring-opening of gem-difluorocyclopropanes. These reactions typically involve the coordination of the Lewis acid to a functional group on the substrate, which can facilitate the cleavage of the cyclopropane ring. The specific reaction pathways and products are highly dependent on the substrate and the Lewis acid used. For this compound, the presence of the ketone and the amide functionalities could offer potential sites for Lewis acid coordination, but no specific studies have been reported.
Analysis of C-F and C-C Bond Cleavage Pathways
The cleavage of C-F and C-C bonds in gem-difluorocyclopropanes is a key aspect of their reactivity. beilstein-journals.org Transition metal-catalyzed reactions often favor C-C bond cleavage, while C-F bond activation can also be achieved under specific conditions, sometimes involving radical intermediates. cas.cn The regioselectivity of bond cleavage is influenced by the substituents on the cyclopropane ring and the reaction conditions. For the title compound, the spirocyclic nature and the presence of the lactam ring would be expected to influence these pathways, but empirical data is lacking.
Cycloaddition Reactions Involving the Spirocyclic Framework
Cycloaddition reactions are another important class of transformations for cyclopropanes.
[3+2]-Cycloaddition Reactions with Diverse Substrates
While [3+2] cycloaddition reactions have been reported for some gem-difluorocyclopropanes, where they can act as three-carbon synthons, there are no specific examples involving this compound in the available literature. mdpi.com The success of such reactions would depend on the specific reaction partners and conditions.
Reactivity of the Ketone Moiety (5-one) in Spirocyclic Conformations
The ketone functionality at the 5-position of this compound is expected to exhibit typical carbonyl reactivity. However, the rigid spirocyclic framework may impose steric constraints that could influence its reactivity compared to acyclic or simpler cyclic ketones. Standard ketone reactions such as reduction, condensation, and nucleophilic addition are theoretically possible, but the specific outcomes and stereoselectivity would need to be determined experimentally. The stability of the compound is noted to be sensitive to strong acids or bases, which could be relevant to reactions involving the ketone. evitachem.com
Nucleophilic Additions and Condensation Reactions
The carbonyl group of the lactam in this compound is an electrophilic center susceptible to nucleophilic attack. However, the amide resonance reduces its electrophilicity compared to a ketone. Nucleophilic addition reactions would likely require strong nucleophiles and proceed via a tetrahedral intermediate. Subsequent elimination of the nitrogen moiety would be disfavored due to the cyclic nature of the lactam.
Condensation reactions, such as the aldol (B89426) or Claisen-type condensations, typically require the formation of an enolate. The acidity of the α-protons on the carbon adjacent to the carbonyl group is a key factor. While specific pKa data for this compound is not available, the presence of the adjacent spiro-difluorocyclopropyl group may influence the stability of the corresponding enolate. Condensation with various electrophiles, such as aldehydes or esters, could theoretically lead to a range of functionalized products, though no such reactions have been reported in the literature for this specific compound.
Alpha-Functionalization Strategies
The carbon atom alpha to the carbonyl group presents a prime site for functionalization through the formation of an enolate intermediate. Deprotonation with a suitable base would generate a nucleophilic enolate that could react with various electrophiles.
Table 1: Plausible Alpha-Functionalization Reactions
| Reaction Type | Reagent Example | Potential Product Structure |
|---|---|---|
| Alkylation | Methyl iodide | 4-methyl-1,1-difluoro-6-azaspiro[2.5]octan-5-one |
| Acylation | Acetyl chloride | 4-acetyl-1,1-difluoro-6-azaspiro[2.5]octan-5-one |
These strategies are standard for lactam and ketone functionalization; however, their application to this compound has not been documented. The steric hindrance imposed by the spirocyclic system and the electronic effects of the gem-difluorocyclopropyl group could influence the feasibility and stereochemical outcome of these reactions.
Electrophilic and Nucleophilic Transformations on the Azaspiro Skeleton
The azaspiro skeleton of this compound offers two main sites for transformations beyond the alpha-carbon: the lactam nitrogen and the carbonyl carbon.
The lone pair of electrons on the lactam nitrogen is delocalized through resonance with the carbonyl group, rendering it less nucleophilic than an amine. However, it can still undergo electrophilic attack, particularly with strong electrophiles. For instance, N-alkylation or N-acylation could be envisaged under appropriate conditions.
The carbonyl carbon, as previously mentioned, is an electrophilic site. Nucleophilic attack at this position, if followed by ring-opening, could provide a route to functionalized amino acids incorporating a gem-difluorocyclopropyl moiety. However, the stability of the lactam ring makes such transformations challenging.
Radical Chemistry Pertaining to Difluorocyclopropane Derivatives
The gem-difluorocyclopropane unit is known to participate in a variety of radical reactions, often involving ring-opening. The high ring strain of the cyclopropane ring and the influence of the fluorine atoms make the distal C-C bond susceptible to cleavage.
Radical-mediated ring-opening of difluorocyclopropanes can be initiated by various methods, including photochemical iodine atom-transfer. This process typically involves the formation of a cyclopropylmethyl radical, which can rapidly rearrange to a homoallyl radical. While this reactivity is well-documented for simpler difluorocyclopropane derivatives, its application to the more complex this compound system has not been explored. Such a transformation could potentially lead to the formation of novel unsaturated heterocyclic structures.
Functional Group Interconversions and Derivatization Patterns
The lactam functionality in this compound is a versatile handle for various functional group interconversions.
Table 2: Potential Functional Group Interconversions
| Transformation | Reagent Example | Potential Product |
|---|---|---|
| Reduction of lactam | Lithium aluminum hydride | 1,1-Difluoro-6-azaspiro[2.5]octane |
| Thionation of lactam | Lawesson's reagent | 1,1-Difluoro-6-azaspiro[2.5]octane-5-thione |
Structure Reactivity Relationships and Scaffold Design Principles
Conformational Rigidity and Geometric Constraints Imparted by the Spirocenter
The spirocyclic nature of 1,1-difluoro-6-azaspiro[2.5]octan-5-one, where the cyclopropane (B1198618) and piperidinone rings share a single carbon atom, introduces significant conformational rigidity. Unlike more flexible acyclic or monocyclic systems, the spiro junction locks the two rings in a defined spatial orientation. This rigidity reduces the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.
The geometric constraints imposed by the spirocenter are substantial. A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy to determine the relative configuration and preferred conformations. nih.govresearchgate.netsci-hub.st These studies reveal that the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings are direct indicators of the steric and electronic effects of substituents. nih.govsci-hub.st This inherent three-dimensionality is a key advantage of spirocyclic scaffolds in medicinal chemistry.
Impact of Fluorine on Electronic Properties and Molecular Recognition
The introduction of two fluorine atoms at the C1 position profoundly influences the electronic landscape of the molecule, which in turn affects its interactions with other molecules and biological targets.
Fluorine is the most electronegative element, and the presence of a gem-difluoro group (CF2) exerts a strong electron-withdrawing inductive effect. This effect significantly alters the acidity and basicity of nearby functional groups. nih.gov In the context of this compound, the CF2 group can influence the reactivity of the adjacent cyclopropane ring and the lactam functionality. The incorporation of fluorine atoms into an organic compound can alter its chemical reactivity or biological activity due to this strong electron-withdrawing nature. nih.gov The gem-difluoromethylene group is a valuable fluorinated motif found in pharmaceuticals and biologically active compounds, often improving their metabolic stability and pharmacokinetic properties.
Beyond simple inductive effects, the orientation of the carbon-fluorine (C-F) bonds gives rise to stereoelectronic effects that can dictate molecular conformation and reactivity. Fluorine substitution can have a profound impact on molecular conformation. nih.gov In cyclic systems, the gauche effect, where vicinal fluorine atoms or a fluorine and an electronegative atom prefer a gauche arrangement, is a well-documented phenomenon. While not directly applicable to the gem-difluoro group, related stereoelectronic interactions, such as the alignment of the C-F bond dipoles with other polar bonds in the molecule, can influence the conformational preferences of the six-membered ring. The electronic properties and relatively small size of fluorine give it considerable versatility as a bioisostere. nih.gov This can influence potency, conformation, metabolism, and membrane permeability. nih.gov
Influence of Spirocyclic Architecture on Stability and Reactivity
The reactivity of the lactam, a key functional group, is also influenced by the spirocyclic architecture. The rigid conformation can affect the accessibility of the carbonyl group to nucleophiles and enzymes. Studies on fluorinated β-lactams have shown that the presence of fluorine can impact their antibacterial activity, in some cases through the inhibition of β-lactamase. nih.govresearchgate.net While this is a different ring size, it highlights the potential for fluorine to modulate lactam reactivity. The introduction of a gem-difluoromethylene moiety has been reported to improve the biological activities of β- and γ-lactams. beilstein-journals.orgresearchgate.net
Scaffold Design Principles for Modulating Chemical Properties
The this compound scaffold offers several avenues for the modulation of its chemical properties through rational design. The versatility of spiro scaffolds is increasingly utilized in drug discovery. Key design principles include:
Substitution on the Lactam Nitrogen: Modification of the substituent on the nitrogen atom of the piperidinone ring can alter solubility, lipophilicity, and potential interactions with biological targets.
Substitution on the Piperidinone Ring: Introducing substituents on the carbon atoms of the six-membered ring can further tune the molecule's properties and introduce new pharmacophoric elements.
Modification of the Cyclopropane Ring: While the gem-difluoro group is a defining feature, further substitution on the cyclopropane ring, if synthetically feasible, could provide another layer of structural and functional diversity.
The applications of fluorine in constructing bioisosteric elements to enhance the in vitro and in vivo properties of a molecule are well-documented. nih.gov
Stereochemical Considerations in Spirocyclic Design
The spirocenter of this compound is a quaternary carbon, and if substituents are introduced on either ring, additional stereocenters can be created. The control of stereochemistry during the synthesis of such molecules is a critical aspect of their design. The synthesis of optically active gem-difluorocyclopropanes has been achieved via chemo-enzymatic reactions. nih.gov Stereoselective synthesis methods, such as base-promoted double Michael additions for the formation of diazaspiro[5.5]undecane derivatives, have been developed to control the three-dimensional arrangement of atoms in spirocyclic systems. arabjchem.orgresearchgate.net The relative configuration of substituents can be determined by techniques like NMR spectroscopy, which is sensitive to the steric and electronic environment of the atoms. nih.govsci-hub.st
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov These methods allow for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with transition states, chemists can predict reaction rates and determine the feasibility of a proposed synthetic route. rsc.org This predictive capability is invaluable in the development of new synthetic methodologies. researchgate.net
For a molecule such as 1,1-Difluoro-6-azaspiro[2.5]octan-5-one, computational studies could explore its formation, for instance, through aza-[4+2] cyclization or other ring-forming reactions. acs.org Automated reaction path exploration methods can be employed to create a network of possible reaction pathways, helping to discover novel synthetic approaches. nih.govresearchgate.net By analyzing the thermodynamics and kinetics of each step, the most efficient pathway can be identified. For example, a hypothetical final ring-closing step to form the lactam could be modeled to understand its energetic profile.
Illustrative Reaction Profile for a Hypothetical Ring-Closure Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Open-chain precursor | 0.00 |
| TS1 | Transition State for Ring Closure | +25.5 |
| Product | This compound | -15.2 |
Note: The data in this table is illustrative and represents a hypothetical energy profile for a potential final step in the synthesis of the title compound, calculated at a representative level of theory.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex molecular systems. nih.govcore.ac.uk DFT methods are used to calculate the electronic structure of molecules, providing insights into geometries, vibrational frequencies, and energies. nih.gov In mechanistic studies, DFT is widely used to locate transition state structures and compute activation energies, which are critical for understanding reaction kinetics. acs.org
For the formation of this compound, DFT calculations could be employed to investigate the detailed mechanism of each reaction step. acs.org For example, functionals like B3LYP or M06-2X, combined with appropriate basis sets such as 6-311G(d,p), could be used to model the reaction. beilstein-archives.orgresearchgate.net Such calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism, identify key intermediates, and clarify the role of catalysts or reagents. acs.org Analysis of the computed results can validate experimental observations or distinguish between several plausible mechanistic possibilities. nih.govcore.ac.uk
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. rsc.org For a spirocyclic system like this compound, the cyclohexane-based lactam ring can adopt several conformations, primarily chair, twisted-boat, and boat forms. The spiro-fused cyclopropane (B1198618) ring introduces significant rigidity and influences the conformational preference of the six-membered ring.
The presence of the gem-difluoro group at the C1 position is expected to have a significant impact on the conformational landscape. rsc.orgnih.gov Stereoelectronic interactions involving the highly polarized C-F bonds can alter the relative stability of different conformers. rsc.org Computational methods can be used to map the potential energy landscape, identifying the global minimum energy conformation as well as other low-energy conformers and the energy barriers for interconversion between them. rsc.org Studies on the related spiro[2.5]octan-6-ol have shown that the chair conformation is generally preferred, and a similar preference would be expected for the title compound, though modified by the lactam and fluorine substituents. doi.org
Illustrative Conformational Energy Data for this compound
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair-1 | Axial N-H | 0.00 | 95.8 |
| Chair-2 | Equatorial N-H | 2.20 | 2.5 |
| Twist-Boat-1 | Lowest energy non-chair form | 5.50 | 1.7 |
Note: The data presented is hypothetical, based on general principles of conformational analysis for substituted cyclohexanes and spirocycles, and serves to illustrate the expected relative stabilities.
Electronic Structure Analysis of Fluorinated Spirocycles
The introduction of fluorine atoms into organic molecules profoundly alters their electronic properties. emerginginvestigators.org In this compound, the gem-difluoro group at the position alpha to the spiro carbon introduces strong electronic effects. The high electronegativity of fluorine leads to highly polarized C-F bonds, creating a significant local dipole and withdrawing electron density from the adjacent carbon atom. This inductive effect can influence the reactivity of the entire molecule. nih.govchemrxiv.org
DFT calculations can provide a detailed picture of the electronic structure. scispace.com Analysis of Frontier Molecular Orbitals (HOMO and LUMO) can predict sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. emerginginvestigators.org Furthermore, calculating the molecular electrostatic potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, highlighting potential sites for non-covalent interactions. For gem-difluorinated compounds, a region of positive electrostatic potential is often found on the carbon atom bearing the fluorine atoms, making it susceptible to nucleophilic attack.
Illustrative Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment | 4.5 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | +0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Natural Charge on C1 | +0.45 e |
| Natural Charge on F | -0.28 e |
Note: These values are illustrative and represent typical results obtained from DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level of theory) for a molecule with this structure.
Prediction of Spectroscopic Characteristics (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure verification and assignment of experimental spectra. nih.gov For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly useful. uni-muenchen.de The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. worktribe.com
The accuracy of predicted NMR chemical shifts, especially for the ¹⁹F nucleus, is highly dependent on the chosen computational method, including the DFT functional and basis set. rsc.orgrsc.org Studies have benchmarked various methods, with functionals like ωB97XD and basis sets such as 6-31+G(d,p) or aug-cc-pVDZ often providing a good balance of accuracy and efficiency for organofluorine compounds. rsc.orgnsf.gov By calculating the ¹H, ¹³C, and ¹⁹F NMR spectra for the lowest energy conformer of this compound, one can obtain a theoretical spectrum to compare with experimental data, aiding in the confirmation of its synthesis and structure. researchgate.net
Illustrative Predicted NMR Chemical Shifts (Referenced to TMS for ¹H/¹³C, CFCl₃ for ¹⁹F)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹⁹F (on C1) | -95.5 (quartet) |
| ¹³C (C1) | 118.0 (triplet) |
| ¹³C (C2/C3) | 18.5 |
| ¹³C (C4) | 35.2 |
| ¹³C (C5) | 172.1 |
| ¹³C (C7/C8) | 30.8 |
| ¹H (N-H) | 6.8 |
Note: The data is illustrative. Predicted shifts are based on typical values for similar functional groups and environments. The multiplicity for ¹⁹F and ¹³C(C1) is due to expected J-coupling with adjacent fluorine/carbon atoms.
Applications in Advanced Organic Synthesis and Chemical Sciences
Use as a Building Block for Complex Heterocyclic Structures
No specific research detailing the use of 1,1-Difluoro-6-azaspiro[2.5]octan-5-one as a foundational element for the synthesis of more complex heterocyclic systems has been identified.
Scaffold for Developing Chiral Auxiliaries and Ligands in Asymmetric Synthesis
There is no available literature describing the development or application of chiral auxiliaries or ligands derived from the this compound scaffold for use in asymmetric synthesis.
Enabling the Synthesis of Novel Fluorinated Organic Motifs
While the compound is itself a fluorinated organic motif, no studies have been found that utilize it as a starting material for the synthesis of other novel fluorinated structures.
Contributions to Agrochemical and Specialty Chemical Research
Specific research outlining the contributions or potential applications of this compound in the fields of agrochemicals or specialty chemicals is not present in the available scientific literature.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research concerning 1,1-difluoro-6-azaspiro[2.5]octan-5-one will likely focus on the development of sustainable and atom-economical synthetic pathways. nih.gov Current synthetic strategies for complex molecules often involve multiple steps with stoichiometric reagents, leading to significant waste generation.
A promising avenue for improvement lies in the application of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, increase yields, and reduce the formation of side products in the synthesis of fluorinated heterocycles. benthamdirect.com By providing uniform and rapid heating, microwaves can enhance the efficiency of key bond-forming reactions in the synthesis of the azaspirocyclic core.
Another key area of development will be the implementation of catalytic, one-pot, or tandem reaction sequences. Such approaches streamline the synthetic process by minimizing intermediate purification steps, thereby reducing solvent consumption and waste. For instance, the development of a multicomponent reaction that brings together the necessary fragments to construct the this compound scaffold in a single operation would represent a significant advance in synthetic efficiency.
Furthermore, the principles of green chemistry will guide the selection of solvents, catalysts, and reagents. The use of bio-based solvents, earth-abundant metal catalysts, and recyclable reagents will be crucial in minimizing the environmental footprint of synthesizing this and related compounds. The overarching goal will be to design synthetic routes with a high atom economy, where the majority of atoms from the reactants are incorporated into the final product. nih.gov
Exploration of Unconventional Reactivity Profiles and Catalytic Systems
The gem-difluorocyclopropane moiety in this compound is a source of unique chemical reactivity that is yet to be fully explored. nih.gov Future research will likely delve into the unconventional reactivity profiles of this strained, fluorinated ring system. The presence of two fluorine atoms significantly influences the electronic properties and stability of the cyclopropane (B1198618) ring, potentially leading to novel ring-opening and rearrangement reactions. researchgate.netnih.gov
Transition metal catalysis is expected to play a pivotal role in unlocking new transformations of this scaffold. chimia.ch Catalytic systems, particularly those based on palladium, rhodium, or copper, could be employed to selectively activate and functionalize the C-C or C-F bonds of the gem-difluorocyclopropane ring. rsc.org This could open up avenues for the synthesis of a diverse range of derivatives with unique structural features. For example, catalytic ring-expansion reactions could provide access to larger, fluorinated heterocyclic systems that are difficult to synthesize by other means. acs.org
Moreover, the development of novel catalytic systems tailored for the specific reactivity of gem-difluorinated spirocycles will be a key research direction. This could involve the design of new ligands that can modulate the activity and selectivity of metal catalysts, or the exploration of organocatalysis and photoredox catalysis to effect transformations under mild and controlled conditions. mdpi.com The interplay between the strained cyclopropane ring and the adjacent lactam functionality may also give rise to unexpected reactivity, providing fertile ground for the discovery of new chemical reactions.
Integration of Machine Learning and AI in Scaffold Design and Synthesis Planning
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. mdpi.com For a scaffold as promising as this compound, these computational tools can significantly accelerate the design and synthesis of new derivatives with desired properties.
Advanced Characterization Techniques for Elucidating Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactivity. The elucidation of transient reaction intermediates, however, remains a significant challenge. Future research will increasingly rely on advanced characterization techniques to probe these fleeting species.
19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds. nih.gov Its high sensitivity and the large chemical shift dispersion of the 19F nucleus make it ideal for monitoring the progress of reactions and identifying fluorinated intermediates. rsc.org Advanced 19F NMR techniques, such as 2D correlation spectroscopy and diffusion-ordered spectroscopy (DOSY), can provide detailed structural and dynamic information, even in complex reaction mixtures. researchgate.netrsc.org
The combination of NMR with other analytical methods, such as mass spectrometry, will be essential for a comprehensive understanding of reaction pathways. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of intermediates, aiding in their identification. acs.orgresearchgate.net In situ monitoring techniques, where spectroscopic measurements are taken directly from the reaction vessel, will also become more prevalent, allowing for real-time observation of reaction kinetics and the detection of short-lived intermediates.
Expanding the Chemical Space of this compound Derivatives
The exploration of the chemical space surrounding the this compound scaffold is a key objective for future research. The systematic synthesis and evaluation of a diverse library of derivatives will be crucial for identifying compounds with optimized biological activity and physicochemical properties. researchgate.netnih.govresearchgate.net
Future synthetic efforts will focus on the functionalization of various positions of the scaffold. This includes modifications to the lactam nitrogen, the carbon backbone of the piperidinone ring, and the aromatic substituents. The development of robust and versatile synthetic methodologies for these transformations will be a priority. The inherent three-dimensionality of the spirocyclic system offers opportunities to explore novel regions of chemical space that are not accessible with more traditional, planar scaffolds.
The design of these new derivatives will be guided by computational modeling and a growing understanding of structure-activity relationships (SAR). By systematically varying the substituents and evaluating their impact on biological activity, researchers can build predictive models to guide the design of more potent and selective compounds. This iterative process of design, synthesis, and testing will ultimately lead to the expansion of the chemical space of this compound derivatives and the potential discovery of new therapeutic agents and agrochemicals.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-difluoro-6-azaspiro[2.5]octan-5-one, and what purification techniques are recommended?
- Methodological Answer : Synthesis typically involves constructing the spirocyclic core via cyclopropanation followed by fluorination. Key steps include:
- Step 1 : Formation of the azaspiro[2.5]octane core using [2+1] cyclopropanation strategies (e.g., Simmons-Smith reaction or transition-metal catalysis).
- Step 2 : Selective difluorination at the 1-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Structural validation requires , , and NMR spectroscopy .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Distinct signals for geminal difluoro groups (δ ≈ -120 to -140 ppm, coupling constants ~ 200–300 Hz).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and sp-hybridized C-F bonds (~1100 cm).
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]) matched to theoretical molecular weight (CHFNO: 177.15 g/mol) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Key Properties :
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DCM, THF; low in HO |
| Stability | Sensitive to moisture; store under inert gas |
| Melting Point | ~80–85°C (varies with purity) |
- Safety : Use glove boxes for moisture-sensitive steps; avoid inhalation (potential respiratory irritant) .
Advanced Research Questions
Q. What reaction mechanisms dominate the functionalization of this compound?
- Mechanistic Insights :
- Nucleophilic Attack : The carbonyl group undergoes nucleophilic addition (e.g., Grignard reagents) but is sterically hindered by the spirocyclic structure.
- Fluorine Reactivity : Geminal difluoro groups stabilize adjacent carbocations, enabling SN1-type substitutions.
- Reduction : LiAlH reduces the ketone to a secondary alcohol, retaining the spirocyclic framework .
Q. How can Design of Experiments (DoE) optimize reaction conditions for spirocyclic core formation?
- Methodological Answer :
- Variables : Temperature, catalyst loading (e.g., Zn/Cu for cyclopropanation), solvent polarity.
- Response Surface Methodology (RSM) : Maximize yield by balancing steric effects (spiro strain) and reaction kinetics.
- Case Study : A 3 factorial design identified optimal cyclopropanation conditions (60°C, 10 mol% catalyst, THF solvent) with 85% yield .
Q. How do data contradictions arise in biological activity studies, and how can they be resolved?
- Analysis : Discrepancies in IC values may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or protein expression levels.
- Stereochemical Purity : Impurities in enantiomeric forms (e.g., residual (R)-isomer) alter binding affinity.
- Resolution : Use chiral HPLC to ensure >99% enantiomeric excess; validate targets via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, GPCRs).
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, AMBER).
- QSAR : Correlate substituent effects (e.g., electron-withdrawing F groups) with activity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
